molecular formula C30H38O6P- B14253686 2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate CAS No. 185256-17-1

2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate

Cat. No.: B14253686
CAS No.: 185256-17-1
M. Wt: 525.6 g/mol
InChI Key: LXLNZJZDBNMINT-UHFFFAOYSA-M
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Description

2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate is a complex organic compound characterized by its multiple tert-butyl groups and phenolic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate involves multiple steps, typically starting with the alkylation of phenol derivatives. The reaction conditions often include the use of strong acids like sulfuric acid as catalysts and alkylating agents such as methyl tert-butyl ether .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale alkylation processes, similar to those used for other tert-butylated phenols. These methods would focus on optimizing yield and purity while minimizing side products such as 4-tert-butylphenol and 2,4-di-tert-butylphenol .

Chemical Reactions Analysis

Types of Reactions

2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like iron(III) chloride and reducing agents such as sodium borohydride. Reaction conditions typically involve organic solvents and controlled temperatures to ensure selective reactions .

Major Products

Major products from these reactions include various oxidized and reduced forms of the original compound, as well as substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate involves its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals. This radical scavenging activity is facilitated by the stabilization of the resulting phenoxy radicals through resonance and steric hindrance provided by the tert-butyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’,6-Tri-tert-butyl-4’-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1’-biphenyl]-2-olate is unique due to its combination of multiple tert-butyl groups, biphenyl structure, and phosphanyl group, which confer distinct steric and electronic properties. These features make it particularly effective as an antioxidant and stabilizer in various applications .

Properties

CAS No.

185256-17-1

Molecular Formula

C30H38O6P-

Molecular Weight

525.6 g/mol

IUPAC Name

3-tert-butyl-2-(2,5-ditert-butyl-4-hydroxyphenyl)-4-[hydroxy-(4-hydroxyphenoxy)phosphanyl]oxyphenolate

InChI

InChI=1S/C30H39O6P/c1-28(2,3)21-17-24(33)22(29(4,5)6)16-20(21)26-23(32)14-15-25(27(26)30(7,8)9)36-37(34)35-19-12-10-18(31)11-13-19/h10-17,31-34H,1-9H3/p-1

InChI Key

LXLNZJZDBNMINT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1C2=C(C=CC(=C2C(C)(C)C)OP(O)OC3=CC=C(C=C3)O)[O-])C(C)(C)C)O

Origin of Product

United States

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